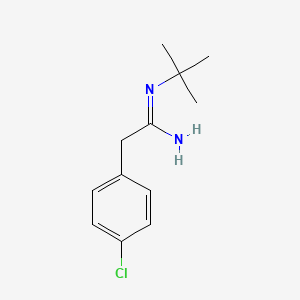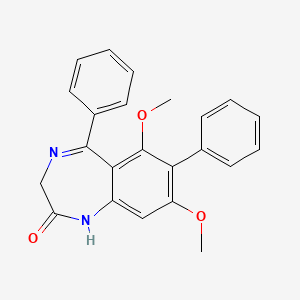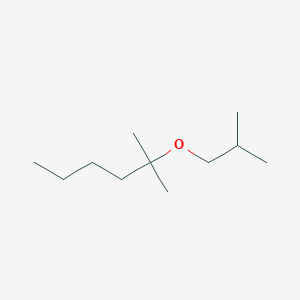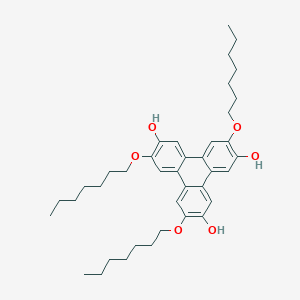
2-Nitro-3-phenylprop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-3-phenylprop-2-en-1-ol is an organic compound characterized by the presence of a nitro group, a phenyl group, and an enol structure. This compound is notable for its applications in organic synthesis and its role as a building block for various complex molecules .
Vorbereitungsmethoden
2-Nitro-3-phenylprop-2-en-1-ol can be synthesized through the Baylis-Hillman reaction, which involves the coupling of activated vinyl compounds with electrophiles under the catalytic influence of a tertiary amine . The reaction typically uses acrylates, acrylonitrile, vinyl ketones, vinyl sulfones, and acrylamides as activated vinyl compounds . The reaction conditions often involve the use of paraformaldehyde, imidazole, and anthranilic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for higher yields and purity .
Analyse Chemischer Reaktionen
2-Nitro-3-phenylprop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones or nitro alcohols.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions . The major products formed from these reactions are typically amines, ketones, and substituted phenylprop-2-en-1-ol derivatives .
Wissenschaftliche Forschungsanwendungen
2-Nitro-3-phenylprop-2-en-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Nitro-3-phenylprop-2-en-1-ol involves its interaction with molecular targets through its nitro and phenyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins . The phenyl group provides hydrophobic interactions that enhance the compound’s binding affinity to its targets . These interactions can modulate biological pathways and result in various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
2-Nitro-3-phenylprop-2-en-1-ol can be compared with similar compounds such as:
3-Phenylprop-2-en-1-ol: Lacks the nitro group, resulting in different reactivity and applications.
2-Nitro-1-phenylprop-2-en-1-ol: Similar structure but with different positional isomerism, leading to variations in chemical properties.
2-Nitro-3-phenylprop-2-en-1-amine: Formed by the reduction of the nitro group, exhibiting different biological activities.
The uniqueness of this compound lies in its combination of the nitro and phenyl groups, which confer distinct chemical reactivity and biological interactions .
Eigenschaften
CAS-Nummer |
876592-11-9 |
|---|---|
Molekularformel |
C9H9NO3 |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
2-nitro-3-phenylprop-2-en-1-ol |
InChI |
InChI=1S/C9H9NO3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6,11H,7H2 |
InChI-Schlüssel |
KMBICUOTOWQGIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)

![N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide](/img/structure/B14187033.png)
silane](/img/structure/B14187046.png)

![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)

![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)

